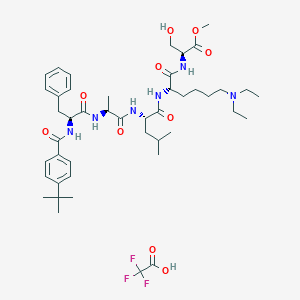
Bz(4-tBu)-Phe-Ala-Leu-Lys(Et2)-Ser-OMe.TFA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate is a synthetic peptide derivative. It is characterized by the presence of a benzyl group substituted with a tert-butyl group, phenylalanine, alanine, leucine, lysine with diethyl substitution, serine, and a methyl ester group. The trifluoroacetate salt form is often used to enhance the compound’s stability and solubility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection Steps: Protecting groups on the amino acids are removed using trifluoroacetic acid (TFA) to expose reactive sites for subsequent coupling.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product’s purity and quality.
化学反应分析
Types of Reactions
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or iodine, particularly affecting the serine residue.
Reduction: Reduction reactions can be performed using agents like dithiothreitol (DTT) to reduce disulfide bonds if present.
Substitution: Nucleophilic substitution reactions can occur at the lysine residue, where the diethyl groups can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, and other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized serine residues, potentially forming sulfoxides or sulfones.
Reduction: Reduced disulfide bonds, leading to free thiol groups.
Substitution: Modified lysine residues with new substituents.
科学研究应用
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic peptide or as a component in drug delivery systems.
Industry: Utilized in the development of peptide-based materials and coatings.
作用机制
The mechanism of action of Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, modulating their activity. The presence of the tert-butyl and diethyl groups can influence the peptide’s binding affinity and specificity, affecting molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-ethyl ester
- Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-isopropyl ester
Uniqueness
Bz(4-tert-butyl)-Phe-Ala-Leu-Lys(diethyl)-Ser-methyl ester trifluoroacetate: is unique due to its specific combination of amino acids and protecting groups, which confer distinct chemical and biological properties. The trifluoroacetate salt form enhances its solubility and stability, making it suitable for various research applications.
属性
分子式 |
C45H67F3N6O10 |
|---|---|
分子量 |
909.0 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(4-tert-butylbenzoyl)amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-6-(diethylamino)hexanoyl]amino]-3-hydroxypropanoate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C43H66N6O8.C2HF3O2/c1-10-49(11-2)24-16-15-19-33(39(53)48-36(27-50)42(56)57-9)45-41(55)34(25-28(3)4)46-37(51)29(5)44-40(54)35(26-30-17-13-12-14-18-30)47-38(52)31-20-22-32(23-21-31)43(6,7)8;3-2(4,5)1(6)7/h12-14,17-18,20-23,28-29,33-36,50H,10-11,15-16,19,24-27H2,1-9H3,(H,44,54)(H,45,55)(H,46,51)(H,47,52)(H,48,53);(H,6,7)/t29-,33-,34-,35-,36-;/m0./s1 |
InChI 键 |
OWTDCNQKWNEIMZ-QVQSGDHTSA-N |
手性 SMILES |
CCN(CC)CCCC[C@@H](C(=O)N[C@@H](CO)C(=O)OC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
规范 SMILES |
CCN(CC)CCCCC(C(=O)NC(CO)C(=O)OC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


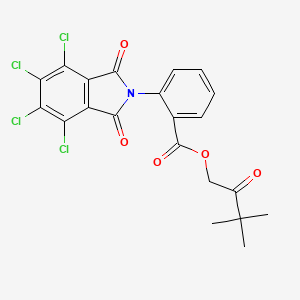
![2-(4-{[(2,4-Dichlorophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B15151391.png)
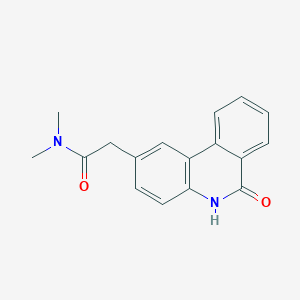
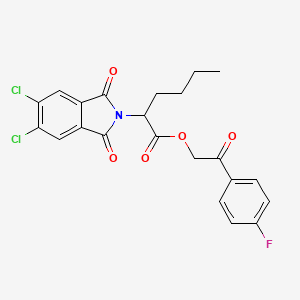
![4-methyl-N-{2-[(1-phenylethyl)carbamoyl]phenyl}-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15151406.png)
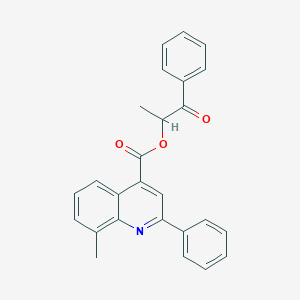
![(3Z)-3-[(4-hydroxyphenyl)methylidene]-5,6-dimethoxy-1H-indol-2-one](/img/structure/B15151409.png)
![2-({4-[(4-Fluorophenyl)sulfonyl]-2-(furan-2-yl)-1,3-oxazol-5-yl}sulfanyl)acetamide](/img/structure/B15151414.png)
![N-{[(2-fluorophenyl)carbamoyl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B15151419.png)
![1-{[(2,4-Dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B15151435.png)
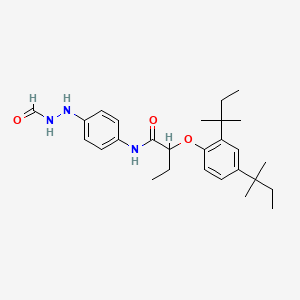
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,5-dimethylphenyl)glycinamide](/img/structure/B15151457.png)
![1-oxo-1-phenylpropan-2-yl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B15151465.png)
![4-methyl-N-[2,2,2-trichloro-1-({[4-(ethenylsulfonyl)-2-methoxyphenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B15151470.png)
